molecular formula C9H17NO3 B2792730 Ethyl 3-methoxypiperidine-4-carboxylate CAS No. 2169174-35-8

Ethyl 3-methoxypiperidine-4-carboxylate

Cat. No.: B2792730
CAS No.: 2169174-35-8
M. Wt: 187.239
InChI Key: DVANSPXHTHSFEF-UHFFFAOYSA-N
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Description

The compound with the chemical structure “Ethyl 3-methoxypiperidine-4-carboxylate” is known by its molecular formula C9H17NO3 and has a molecular weight of 187.239. This compound is a derivative of pyridine and contains both ester and ether functional groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ethyl 3-methoxypiperidine-4-carboxylate” typically involves the reaction of pyridine derivatives with appropriate ester and ether reagents under controlled conditions. The specific synthetic route may vary depending on the desired purity and yield of the compound. Common reagents used in the synthesis include pyridine, acetic anhydride, and various alcohols.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

The compound “Ethyl 3-methoxypiperidine-4-carboxylate” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether or ester groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

The compound “Ethyl 3-methoxypiperidine-4-carboxylate” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Ethyl 3-methoxypiperidine-4-carboxylate” involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Ethyl 3-methoxypiperidine-4-carboxylate” include other pyridine derivatives with ester and ether functional groups. Examples include:

  • Pyridine-2-carboxylic acid ethyl ester
  • Pyridine-3-carboxylic acid methyl ester

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential applications in various fields. Its unique chemical structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities compared to other similar compounds.

Properties

IUPAC Name

ethyl 3-methoxypiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-3-13-9(11)7-4-5-10-6-8(7)12-2/h7-8,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVANSPXHTHSFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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